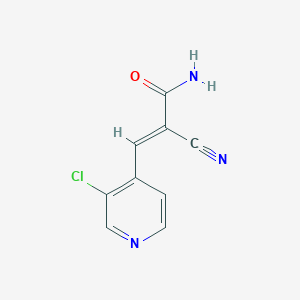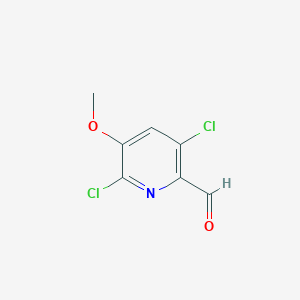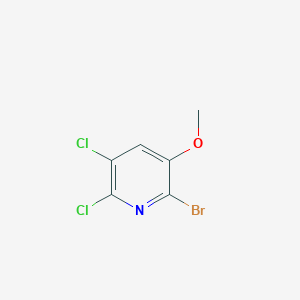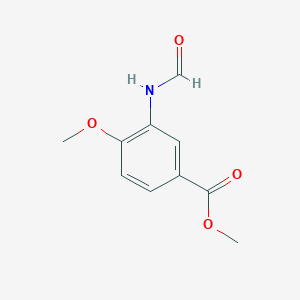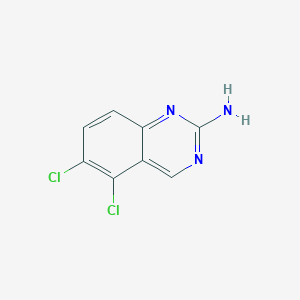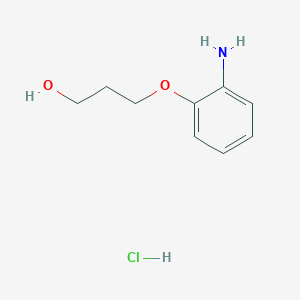![molecular formula C10H22O2Si B8129236 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 108269-33-6](/img/structure/B8129236.png)
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is an organosilicon compound with the molecular formula C10H22O2Si. It is commonly used in organic synthesis as a protecting group for alcohols, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of 2-butanone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is widely used in scientific research, particularly in:
Organic Synthesis: As a protecting group for alcohols, it facilitates the selective modification of other functional groups in complex molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Employed in the preparation of silicon-based materials and polymers.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The silyl group stabilizes the alcohol, preventing unwanted reactions. It can be selectively removed under mild conditions, typically using fluoride ions, to regenerate the free alcohol .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Ether (TMS): Another common protecting group for alcohols, but less stable than the tert-butyldimethylsilyl group.
Triisopropylsilyl Ether (TIPS): Offers greater steric protection but is more challenging to remove.
Methoxymethyl Ether (MOM): Provides good protection but requires harsher conditions for removal.
Uniqueness
2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- stands out due to its balance of stability and ease of removal. It offers robust protection under a variety of reaction conditions and can be removed selectively without affecting other functional groups .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-8(11)9(2)12-13(6,7)10(3,4)5/h9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULXYNLMGANCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453009 |
Source


|
| Record name | 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108269-33-6 |
Source


|
| Record name | 2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
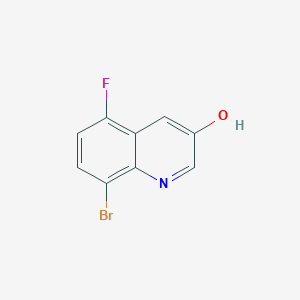
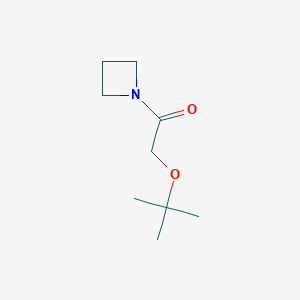
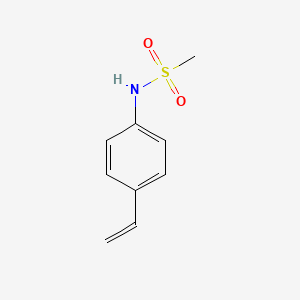
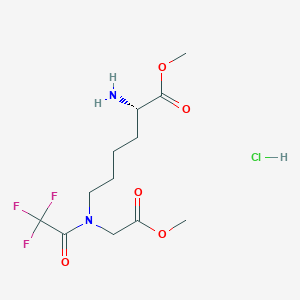
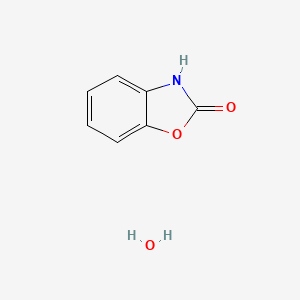
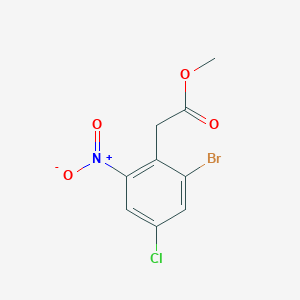
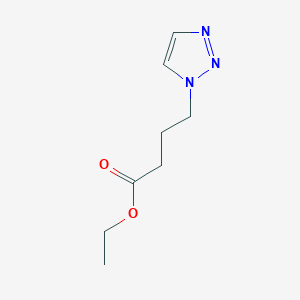
![tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B8129216.png)
